4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one
Description
4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one is a bifunctional chromenone derivative featuring two chromen-2-one (coumarin) moieties. The primary chromen-2-one scaffold is substituted at position 4 with a second chromen-3-yl group bearing a 6-chloro-2-oxo substituent. Additionally, the parent chromen-2-one has a 7-ethoxy group.
Properties
IUPAC Name |
4-(6-chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO5/c1-2-24-13-4-5-14-15(10-19(22)25-18(14)9-13)16-8-11-7-12(21)3-6-17(11)26-20(16)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTWYMWVCMXDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one typically involves the condensation of 6-chloro-3-formylcoumarin with 7-ethoxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and fluorescent probes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound’s key substituents include:
- 6-Chloro-2-oxo group on the secondary chromenone ring.
- 7-Ethoxy group on the primary chromenone ring.
- Bichromenyl linkage at positions 3 and 4.
Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison of Chromenone Derivatives
*Estimated based on structural analogs.
Biological Activity
4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₄ClO₄ |
| Molecular Weight | 334.75 g/mol |
| CAS Number | 118545-81-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is believed to inhibit specific enzymes and receptors involved in inflammatory processes and cancer cell proliferation. The compound's structure allows it to bind effectively to these targets, modulating pathways that lead to therapeutic effects.
Anti-inflammatory Activity
Research has demonstrated that derivatives of chromen-2-one exhibit significant anti-inflammatory properties. A study indicated that compounds similar to this compound showed effective inhibition of TNF-alpha, a key mediator in inflammatory responses. For instance, compounds derived from chromenyl structures showed IC50 values ranging from 0.047 µM to 1.108 µM against TNF-alpha compared to the standard drug Prednisolone, which had an IC50 of 0.033 µM .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have shown that chromen derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell cycle progression and promotion of programmed cell death. For example, compounds with similar structures have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of several chromen derivatives, including this compound. The findings revealed that these compounds significantly reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
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Case Study on Anticancer Activity :
- Another investigation focused on the anticancer properties of chromen derivatives against breast cancer cells. The results indicated that treatment with these compounds led to a marked decrease in cell viability and an increase in apoptotic markers, highlighting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
